1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Overview
Description
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, also commonly known as CPP or CPP-115, is a chemical compound that has received significant attention from the scientific community due to its promising properties and potential applications in various fields. It is an inhibitor of the human α1β2γ2 GABAA receptor and is used as an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, used to treat depression and post-traumatic stress .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is C14H20N2O. It has an average mass of 232.32 g/mol. The structure of this compound can be analyzed using various techniques such as Gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared (FTIR) spectroscopy, and High pressure liquid chromatography (HPLC) .Physical And Chemical Properties Analysis
The compound is described as a white to grey or pinkish crystalline powder . More detailed physical and chemical properties would require further analysis using techniques such as solubility tests, screening tests, and microcrystalline tests .Scientific Research Applications
Medicinal Chemistry
Piperazine derivatives, including 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, are often found in drugs or bioactive molecules . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes called kinases, which play a role in cell growth and survival.
Receptor Modulators
Piperazine derivatives are also used as receptor modulators . These compounds can enhance or inhibit the action of certain receptors in the body, which can have therapeutic effects.
Analytical Chemistry
In analytical chemistry, 1-(3-methoxyphenyl)piperazine is used as a standard solution for the identification and analysis of seized materials . It’s also used in the preparation of samples for volumetric analysis .
Synthetic Chemistry
The chemical reactivity of piperazine-based synthons, such as 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, facilitates its insertion into molecules . This makes it a valuable tool in synthetic chemistry.
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-3-(3-methoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-13-4-2-3-11(9-13)14-10-16(8-7-15-14)12-5-6-12/h2-4,9,12,14-15H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLJWKRNDCGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCN2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.